

Barasertib: A Technical Guide to its Molecular Targets and Signaling Pathways

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Barasertib

Cat. No.: B1683942

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barasertib, also known as AZD1152, is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitosis. It is a phosphate prodrug that is rapidly converted in plasma to its active moiety, **Barasertib**-hQPA (AZD1152-HQPA).[1] This document provides a comprehensive technical overview of **Barasertib**'s molecular targets, its impact on cellular signaling pathways, and detailed protocols for key experimental procedures used in its characterization.

Core Mechanism of Action

Barasertib exerts its anti-cancer effects primarily through the inhibition of Aurora B kinase. This inhibition disrupts the proper execution of mitosis, leading to defects in chromosome alignment and segregation.[2] Consequently, cells fail to complete cytokinesis, resulting in endoreduplication and the formation of polyploid cells, which subsequently undergo apoptosis.[2][3]

Quantitative Analysis of Barasertib's Potency

The inhibitory activity of **Barasertib**'s active form, **Barasertib**-hQPA, has been quantified against its primary targets and in various cancer cell lines.

Target	Parameter	Value	Notes
Aurora B Kinase	IC50	0.37 nM	Cell-free assay[3]
Aurora B Kinase	Ki	0.36 nM	[2]
Aurora A Kinase	Ki	1369 nM	Demonstrates >3000-fold selectivity for Aurora B over Aurora A.[4]
Aurora C Kinase	Ki	17.0 nM	[4]

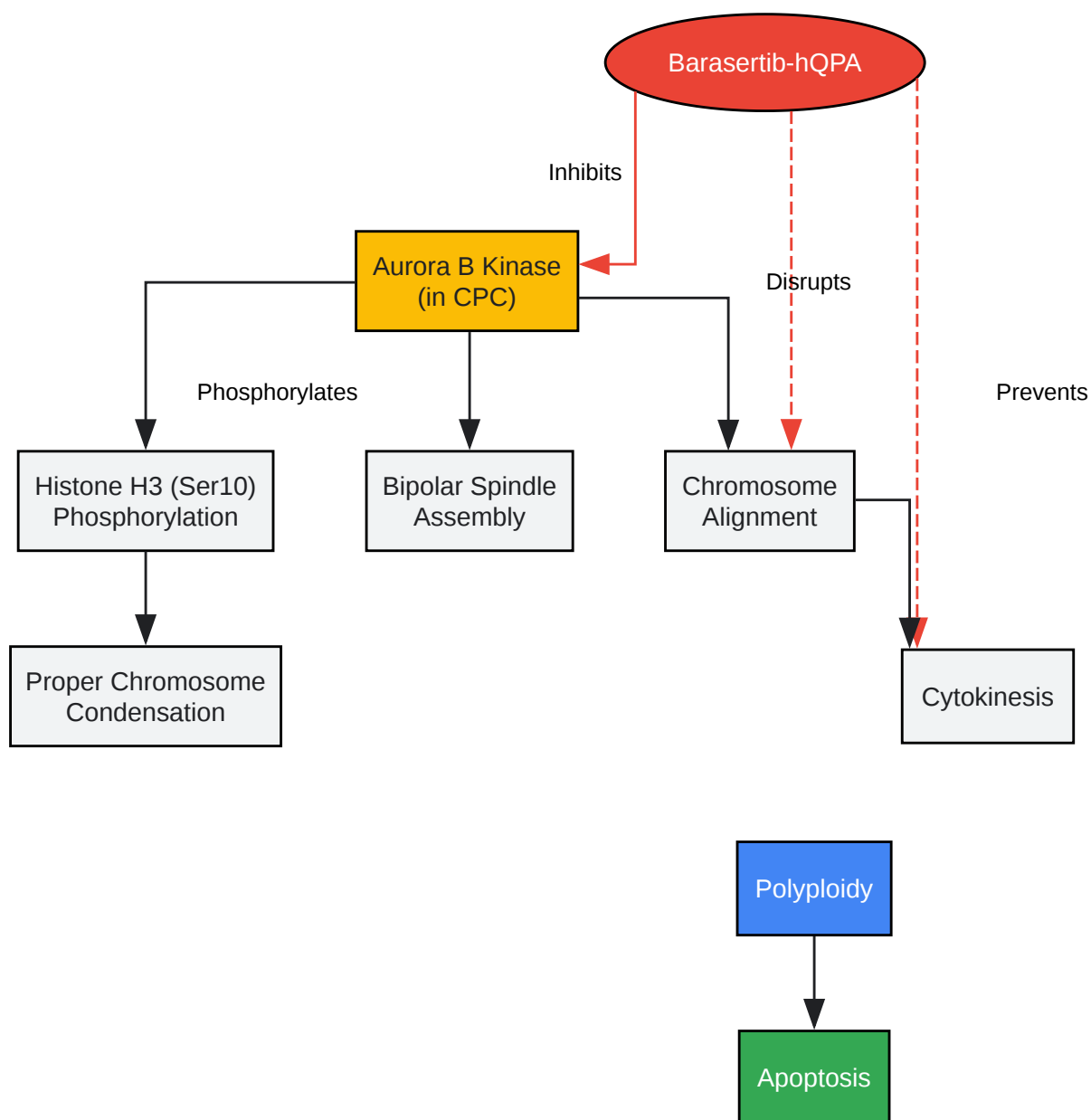
Table 1: Inhibitory Activity of **Barasertib**-hQPA against Aurora Kinases.

Cell Line	Cancer Type	IC50 (nM)
HL-60	Acute Myeloid Leukemia	3 - 40
NB4	Acute Myeloid Leukemia	3 - 40
MOLM13	Acute Myeloid Leukemia	3 - 40
PALL-2	Acute Lymphoblastic Leukemia	3 - 40
MV4-11	Biphenotypic Leukemia	3 - 40
EOL-1	Eosinophilic Leukemia	3 - 40
K562	Chronic Myeloid Leukemia	3 - 40
SCLC (sensitive)	Small Cell Lung Cancer	< 50
Gastric Cancer Cells	Gastric Cancer	Dose-dependent

Table 2: In Vitro Cellular Potency of **Barasertib**-hQPA.[5][6]

Signaling Pathways Modulated by Barasertib Mitotic Progression and Checkpoint Control

The primary signaling pathway targeted by **Barasertib** is the mitotic checkpoint, regulated by Aurora B kinase. Inhibition of Aurora B disrupts the chromosomal passenger complex (CPC), leading to a cascade of mitotic errors.

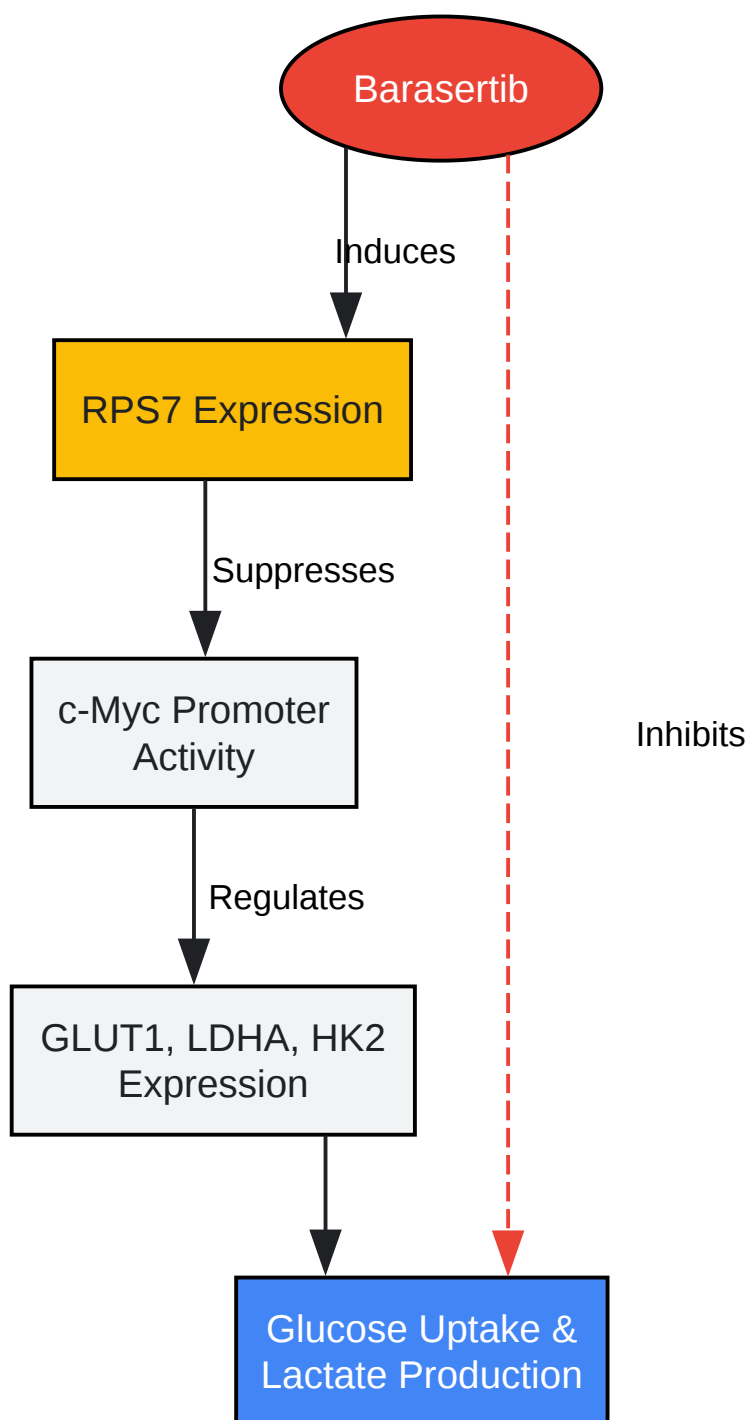


[Click to download full resolution via product page](#)

Caption: **Barasertib**'s inhibition of Aurora B kinase disrupts mitotic events, leading to polyploidy and apoptosis.

Glucose Metabolism in Gastric Cancer

Recent studies have unveiled a novel role for **Barasertib** in the regulation of glucose metabolism in gastric cancer cells. This pathway involves the induction of Ribosomal Protein S7 (RPS7), which in turn suppresses the proto-oncogene c-Myc.



[Click to download full resolution via product page](#)

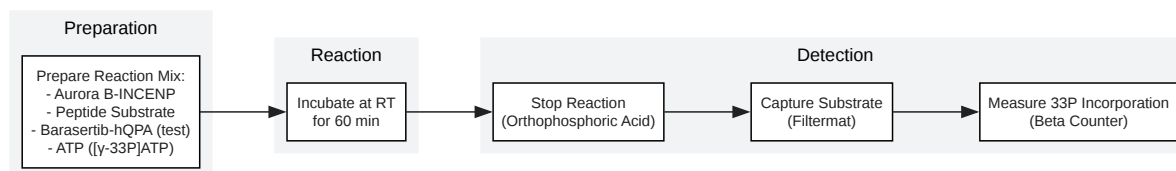
Caption: **Barasertib** inhibits glucose metabolism in gastric cancer cells via the RPS7/c-Myc signaling axis.[7]

Experimental Protocols

In Vitro Aurora B Kinase Assay

This protocol assesses the direct inhibitory effect of **Barasertib**-hQPA on Aurora B kinase activity.

Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro Aurora B kinase inhibition assay.

Methodology:

- **Reaction Setup:** In a 96-well plate, combine recombinant Aurora B-INCENP complex, a suitable peptide substrate, and varying concentrations of **Barasertib**-hQPA.
- **Initiation:** Start the kinase reaction by adding a reaction mix containing 25 mM Tris-HCl, 12.7 mM KCl, 2.5 mM NaF, 0.6 mM dithiothreitol, 6.25 mM MnCl₂, 15 μM ATP, and 0.2 μCi [γ-33P]ATP.[8]
- **Incubation:** Incubate the plate at room temperature for 60 minutes.[8]
- **Termination:** Stop the reaction by adding 100 μL of 20% v/v orthophosphoric acid.[8]
- **Detection:** Capture the phosphorylated peptide substrate on a P30 filtermat. Measure the incorporation of 33P using a beta plate counter to determine the extent of kinase inhibition.[8]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of **Barasertib** on cell cycle progression.

Methodology:

- Cell Treatment: Culture cancer cells to logarithmic growth phase and treat with varying concentrations of **Barasertib**-hQPA for 24-72 hours.
- Cell Harvest: Harvest cells by trypsinization and wash with ice-cold PBS.
- Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.
- Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
- Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in G1, S, and G2/M phases, as well as any polyploid populations.

Western Blotting for Phospho-Histone H3

This protocol detects the phosphorylation status of Histone H3 at Serine 10, a direct substrate of Aurora B kinase.

Methodology:

- Cell Lysis: Treat cells with **Barasertib**-hQPA (e.g., 3 µM for 3 hours for leukemia cells) and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate 10-25 µg of protein per lane on a 15% polyacrylamide gel and transfer to a PVDF membrane.[9]
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Histone H3 (Ser10) (e.g., Cat# PA5-17869, Thermo Fisher Scientific) overnight at 4°C.[10]

- Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of **Barasertib** in a preclinical animal model.

Methodology:

- Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5×10^6 cells) into the flank of immunodeficient mice (e.g., nude or NSG mice).[11]
- Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 70-300 mm³). Randomize mice into treatment and control groups.[12]
- Drug Administration: Administer **Barasertib** via intraperitoneal injection (e.g., 25 mg/kg daily) or subcutaneous osmotic minipump (e.g., 150 mg/kg/day for 48 hours).[13] The control group receives a vehicle solution.
- Tumor Measurement: Measure tumor dimensions with calipers up to three times a week and calculate tumor volume using the formula: $(\text{length} \times \text{width}^2) / 2$. [12]
- Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of biomarkers such as phospho-Histone H3 levels and DNA content by flow cytometry.[13]

Glucose Uptake Assay

This protocol measures the effect of **Barasertib** on glucose uptake in cancer cells.

Methodology:

- Cell Plating: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
- Drug Treatment: Treat the cells with varying concentrations of **Barasertib** in glucose-free medium for a specified time.

- **2-NBDG Incubation:** Add the fluorescent glucose analog 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose) to the wells and incubate.
- **Measurement:** After incubation, wash the cells to remove excess 2-NBDG. Measure the fluorescence intensity using a fluorescence plate reader or a flow cytometer to quantify glucose uptake.

Conclusion

Barasertib is a highly specific and potent inhibitor of Aurora B kinase that disrupts mitosis, leading to cancer cell death. Its mechanism of action is well-characterized, and its efficacy has been demonstrated in a wide range of preclinical models. Furthermore, emerging evidence suggests a role for **Barasertib** in modulating cancer cell metabolism. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of **Barasertib** and other Aurora B kinase inhibitors in cancer research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora kinase B inhibitor barasertib (AZD1152) inhibits glucose metabolism in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]
- 9. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]
- 10. Phospho-Histone H3 (Ser10) Polyclonal Antibody (PA5-17869) [thermofisher.com]
- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- To cite this document: BenchChem. [Barasertib: A Technical Guide to its Molecular Targets and Signaling Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683942#barasertib-targets-and-signaling-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com